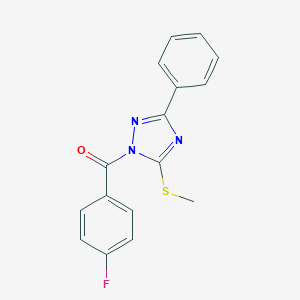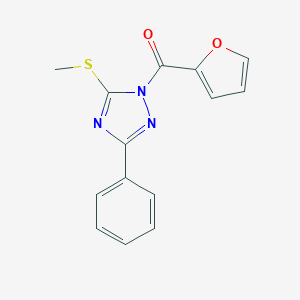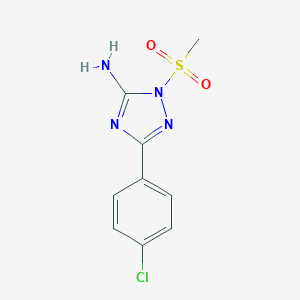![molecular formula C24H24N4O2S B379332 4-METHYL-N-[2-({[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)PHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B379332.png)
4-METHYL-N-[2-({[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)PHENYL]BENZENE-1-SULFONAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{[(1-allyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(1-allyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate or carbondisulphide in an alkaline alcoholic solution.
Sulfonamide Formation: The final step involves the reaction of the alkylated benzimidazole with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkyl halides, aryl halides, and various amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group can lead to the formation of epoxides, while reduction of the sulfonamide group can lead to the formation of amines .
Aplicaciones Científicas De Investigación
N-(2-{[(1-allyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(2-{[(1-allyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core allows the compound to bind to these targets, inhibiting their activity and leading to various biological effects . The allyl group and sulfonamide moiety further enhance the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- N-(1H-benzimidazol-2-yl)-2-isatinylidene-hydrazine carboxamide
- 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamide
- 4-[(1H-Benzimidazol-2-yl)methyl]phenyl sulfonamide
Uniqueness
N-(2-{[(1-allyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide is unique due to its combination of the benzimidazole core, allyl group, and sulfonamide moiety. This combination provides the compound with enhanced biological activity and specificity compared to other similar compounds.
Propiedades
Fórmula molecular |
C24H24N4O2S |
|---|---|
Peso molecular |
432.5g/mol |
Nombre IUPAC |
4-methyl-N-[2-[[(1-prop-2-enylbenzimidazol-2-yl)amino]methyl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C24H24N4O2S/c1-3-16-28-23-11-7-6-10-22(23)26-24(28)25-17-19-8-4-5-9-21(19)27-31(29,30)20-14-12-18(2)13-15-20/h3-15,27H,1,16-17H2,2H3,(H,25,26) |
Clave InChI |
KHQLJSWNUITOEN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CNC3=NC4=CC=CC=C4N3CC=C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CNC3=NC4=CC=CC=C4N3CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


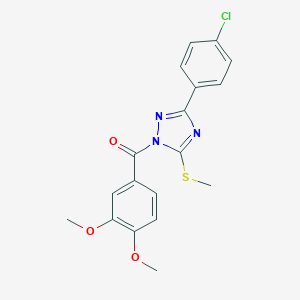
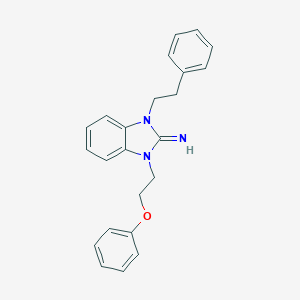
![2-{[3-(4-chlorophenyl)-5-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]carbonyl}phenyl methyl ether](/img/structure/B379253.png)
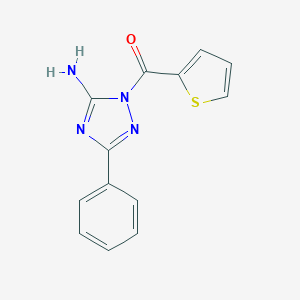
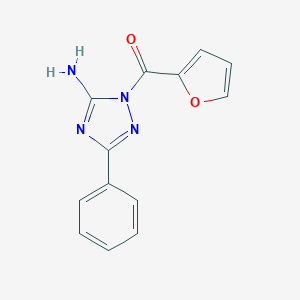
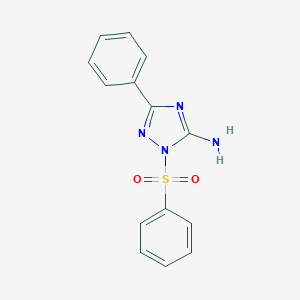
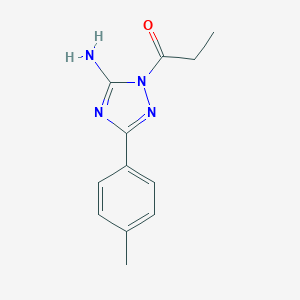
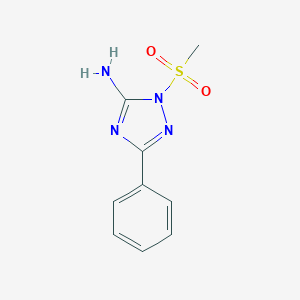

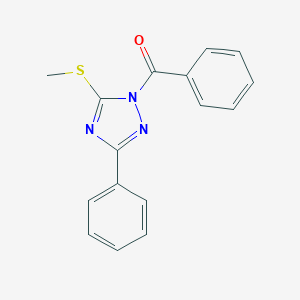
![1-[(4-chlorophenyl)sulfonyl]-5-(methylthio)-3-phenyl-1H-1,2,4-triazole](/img/structure/B379266.png)
